![molecular formula C10H17ClN2O B3077871 2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride CAS No. 1049713-04-3](/img/structure/B3077871.png)
2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride
Übersicht
Beschreibung
2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the CAS Number: 1049713-04-3. It has a molecular weight of 216.71 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-5-3-4-6-11-9;/h3-6,12-13H,7-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. For example, it has been used in the facile synthesis of oxazolines and thiazolines, showcasing its utility in producing these heterocycles with high yields under microwave irradiation. This method highlights a new application of N-acylbenzotriazoles for preparing oxazolines and thiazolines under mild conditions, offering significant advantages in terms of reaction times and yields (Katritzky et al., 2004).
Additionally, this chemical has been pivotal in synthesizing isotopically labeled compounds, such as 1-Amino-2-[3-13C]propanol Hydrochloride. This synthesis demonstrates the compound's role in creating labeled molecules that are crucial for various research applications, including studies in metabolic pathways and drug metabolism (Iida et al., 2008).
Material Science and Industrial Applications
In material science, the derivative polyaspartic acid/2-amino-2-methyl-1-propanol graft copolymer was synthesized and evaluated for its scale and corrosion inhibition performance. This study highlights the potential of using this derivative in industrial applications for protecting materials against scale and corrosion, demonstrating its biodegradability and effectiveness in inhibiting scale deposition and corrosion in carbon steel. Such properties indicate the compound's utility in sustainable industrial processes (Shi et al., 2017).
Environmental Sciences
Research has also explored the use of this compound derivatives in environmental sciences, particularly in carbon capture technologies. The solubility of carbon dioxide in mixtures containing this compound has been studied, suggesting its potential application in enhancing CO2 absorption processes. Such studies are crucial for developing more efficient and environmentally friendly carbon capture solutions (Svensson et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-5-3-4-6-11-9;/h3-6,12-13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFCQWJPFUKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



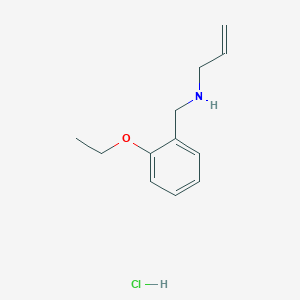
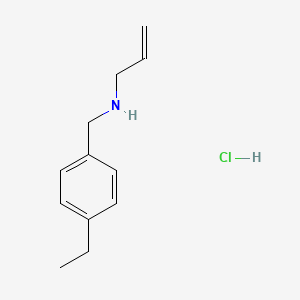
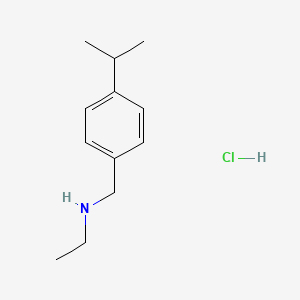

amine hydrochloride](/img/structure/B3077828.png)
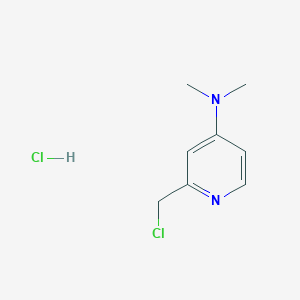
![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B3077840.png)

![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)

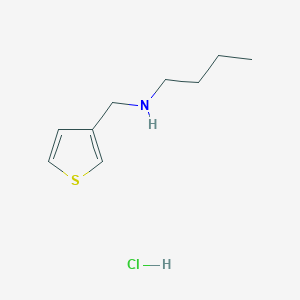
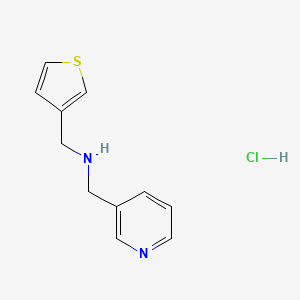
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)
